3-Hydroxy-5-(methylamino)benzoic Acid

Catalog No.
S12365362
CAS No.
89611-00-7
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-5-(methylamino)benzoic Acid

CAS Number

89611-00-7

Product Name

3-Hydroxy-5-(methylamino)benzoic Acid

IUPAC Name

3-hydroxy-5-(methylamino)benzoic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-9-6-2-5(8(11)12)3-7(10)4-6/h2-4,9-10H,1H3,(H,11,12)

InChI Key

CUNFATZHBOZOTB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC(=C1)C(=O)O)O

3-Hydroxy-5-(methylamino)benzoic acid, also known by its CAS number 89611-00-7, is an aromatic compound characterized by the presence of a hydroxyl group and a methylamino group attached to a benzoic acid structure. Its molecular formula is C8H9NO3C_8H_9NO_3 with a molecular weight of approximately 167.16 g/mol. This compound exhibits both acidic and basic properties due to the carboxylic acid and amine functional groups, making it versatile in various

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amine group can accept protons, allowing for acid-base interactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in synthesizing various derivatives.
  • Nucleophilic Substitution: The methylamino group can act as a nucleophile, participating in substitution reactions with electrophiles.

These reactions highlight the compound's potential for further chemical transformations in synthetic organic chemistry.

Several methods have been developed for synthesizing 3-Hydroxy-5-(methylamino)benzoic acid:

  • Reduction of Nitro Compounds: Starting from 3-Methyl-5-nitrobenzoic acid, reduction processes can yield the desired compound.
  • Mannich Reaction: This method involves the reaction of formaldehyde and methylamine with 3-hydroxy-5-methylbenzoic acid to introduce the methylamino group.
  • Direct Amination: The introduction of the methylamino group can also be achieved through direct amination of 3-hydroxy-5-methylbenzoic acid.

These methods underscore the compound's synthetic versatility.

3-Hydroxy-5-(methylamino)benzoic acid has several applications across various fields:

  • Pharmaceuticals: It is studied for its potential use as an active pharmaceutical ingredient due to its biological properties.
  • Chemical Research: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemicals: Its antimicrobial properties may find applications in developing agrochemicals.

Several compounds share structural similarities with 3-Hydroxy-5-(methylamino)benzoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Hydroxy-4-(methylamino)benzoic acid59776873Hydroxyl and methylamino groups at positions 4 and 3 respectively.
3-Hydroxy-5-methylbenzoic acid585-81-9Lacks the amino group but retains a hydroxyl group at position 3.
4-Amino-3-hydroxybenzoic acid150-13-0Contains an amino group at position 4 and a hydroxyl group at position 3.

Uniqueness

The uniqueness of 3-Hydroxy-5-(methylamino)benzoic acid lies in its specific arrangement of functional groups which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its dual functionality as both an amine and an alcohol enables diverse applications in medicinal chemistry and materials science.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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